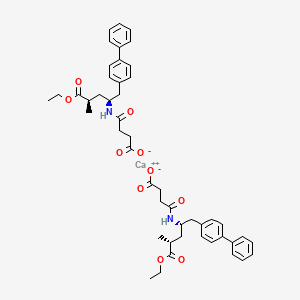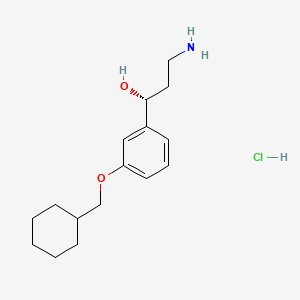
AHU-377 hemicalcium salt
Overview
Description
Sacubitril hemicalcium salt, also known as AHU-377 hemicalcium salt, is a potent neprilysin inhibitor. It is a key component of the heart failure medication LCZ696, which is a combination of sacubitril and valsartan. Sacubitril hemicalcium salt is used to treat heart failure by inhibiting neprilysin, an enzyme that degrades natriuretic peptides, thereby enhancing the effects of these peptides in reducing blood pressure and promoting sodium excretion .
Mechanism of Action
Target of Action
AHU-377 hemicalcium salt, also known as Sacubitril calcium, is a potent inhibitor of neprilysin . Neprilysin is an enzyme that degrades natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are blood pressure-lowering peptides .
Mode of Action
AHU-377 is a prodrug that is converted into the active form, LBQ657 , through enzymatic cleavage of the ethyl ester . LBQ657 inhibits neprilysin, preventing the degradation of natriuretic peptides . This leads to an increased concentration of these peptides, which work mainly by reducing blood volume .
Biochemical Pathways
The inhibition of neprilysin by LBQ657 affects the natriuretic peptide system . This results in vasodilation and natriuresis, which are processes that lower blood pressure . Sacubitril/valsartan has also been found to influence lipid metabolism pathways .
Pharmacokinetics
In humans, AHU-377 is rapidly absorbed with a Tmax of 0.5-1.1h . It is quickly converted into LBQ657, which reaches its Tmax within 1.9-3.5h . The average half-life of the bioactive LBQ657 is 9.9-11.1h .
Result of Action
The inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis . In addition, AHU-377 has been reported to cause an antihypertensive effect in a dose-dependent manner in DAHI-SS rats .
Action Environment
Environmental factors such as body mass index (BMI) and hemoglobin A1c (HbA1c) have been found to influence the alterations in triglyceride levels, independent of the administration of sacubitril/valsartan .
Biochemical Analysis
Biochemical Properties
AHU-377 hemicalcium salt interacts with neprilysin, a membrane metallo-endopeptidase . The IC50 value of this compound for neprilysin is 5 nM . The interaction between this compound and neprilysin leads to the inhibition of neprilysin, preventing the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .
Cellular Effects
The active form of this compound, LBQ657, modestly inhibits cardiac myocyte hypertrophy . The inactive precursor, this compound, does not inhibit collagen accumulation in fibroblasts nor cardiac myocyte hypertrophy .
Molecular Mechanism
This compound is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . This prevents neprilysin’s degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .
Temporal Effects in Laboratory Settings
In humans, this compound is absorbed quickly, with its maximum concentration being reached in 0.5-1.1 hours . It is rapidly converted into LBQ657, with its maximum concentration being reached in 1.9-3.5 hours . The half-life values for the biologically active LBQ657 is 9.9-11.1 hours .
Dosage Effects in Animal Models
In DAHI-SS rats, this compound (30 and 100 mg/kg, PO) can cause an antihypertensive effect in a dose-dependent manner . In DOCA-salt hypertensive rats, this compound shows only a modest reduction in mean arterial pressure, despite achieving estimated neprilysin enzyme occupancy of >95% at the highest dose tested (100 mg/kg, PO) .
Metabolic Pathways
The metabolic pathway of this compound involves its conversion by enzymatic cleavage of the ethyl ester into the active form LBQ657 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sacubitril hemicalcium salt involves several steps:
Grignard Reaction: The process begins with the conversion of 4-bromo-1,1’-biphenyl to its corresponding Grignard reagent.
Epoxide Opening: This reagent reacts with (S)-epichlorohydrin to open the epoxide ring.
Mitsunobu Reaction: The resulting compound undergoes a Mitsunobu reaction with succinimide.
Hydrolysis and Protection: Acidic hydrolysis of the succinimide protecting group is followed by hydrolysis of the alkyl chloride using sodium hydroxide. The free amine is then protected with a tert-butoxycarbonyl (Boc) group.
Oxidation and Wittig Reaction: The primary alcohol is oxidized using bleach with TEMPO as the catalyst, followed by a Wittig reaction to form the α,β-unsaturated ester.
Asymmetric Hydrogenation: The ester is converted to the lithium carboxylate and then undergoes asymmetric hydrogenation using a ruthenium catalyst and a chiral bisphosphine ligand.
Esterification and Amine Reaction: The carboxylate is esterified by reaction with thionyl chloride and ethanol.
Industrial Production Methods: Industrial production of sacubitril hemicalcium salt follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: Sacubitril hemicalcium salt can undergo oxidation reactions, particularly during its synthesis.
Reduction: The compound can be reduced to its active metabolite, LBQ657, through enzymatic cleavage.
Substitution: Various substitution reactions are involved in its synthesis, such as the Mitsunobu reaction and the esterification process.
Common Reagents and Conditions:
Oxidizing Agents: Bleach with TEMPO as a catalyst.
Reducing Agents: Enzymatic cleavage for conversion to LBQ657.
Substitution Reagents: Sodium hydroxide, thionyl chloride, ethanol, and pyridine.
Major Products:
LBQ657: The active neprilysin inhibiting metabolite formed from sacubitril hemicalcium salt.
Intermediate Compounds: Various intermediates formed during the synthetic process.
Scientific Research Applications
Sacubitril hemicalcium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neprilysin inhibition and related biochemical pathways.
Biology: Investigated for its effects on natriuretic peptides and their role in cardiovascular health.
Medicine: Primarily used in the treatment of heart failure, hypertension, and potentially COVID-19 due to its effects on blood pressure and fluid balance.
Industry: Employed in the development of new pharmaceuticals targeting cardiovascular diseases
Comparison with Similar Compounds
Valsartan: Often combined with sacubitril in the medication LCZ696.
LBQ657: The active metabolite of sacubitril hemicalcium salt.
Angiotensin II Receptor Blockers (ARBs): Such as losartan and candesartan, which also target cardiovascular conditions.
Uniqueness: Sacubitril hemicalcium salt is unique due to its dual mechanism of action when combined with valsartan. While sacubitril inhibits neprilysin, valsartan blocks the angiotensin II receptor, providing a comprehensive approach to managing heart failure and hypertension .
Properties
CAS No. |
1369773-39-6 |
|---|---|
Molecular Formula |
C24H29CaNO5 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1 |
InChI Key |
SLERTBUHPREHKD-JKSHRDEXSA-N |
SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
Sacubitril |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of formulating AHU-377 as a hemicalcium salt crystal form?
A1: Formulating AHU-377 as a hemicalcium salt offers several advantages over its other forms, primarily related to its physicochemical properties. The hemicalcium salt crystal form demonstrates improved hygroscopicity compared to AHU-377 or its sodium salt. [] This means it is less likely to absorb moisture from the air, which can be crucial for long-term storage stability and consistent dosing. Additionally, the hemicalcium salt form exhibits enhanced chemical stability. [] These properties make it more practical for pharmaceutical applications and contribute to a broader application prospect for the compound.
Q2: How is the AHU-377 hemicalcium salt crystal form characterized?
A2: The primary method used to characterize the this compound crystal form is X-ray powder diffraction (XRPD). The XRPD pattern of this specific crystal form exhibits unique peaks at specific diffraction angles (2theta). The research highlights two distinct sets of characteristic peaks:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)








